2-[3-(Trifluoromethyl)phenoxy]ethanamine
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 . The compound is also known by its CAS Number: 29969-15-1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.Scientific Research Applications
Synthesis and Medicinal Chemistry
Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. This method, utilizing 2-nitrochlorobenzene, highlights convenience and economic feasibility in accessing this intermediate (Luo, Chen, Zhang, & Huang, 2008).
Molecular Conformation and Structure Studies
MacLeod and Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine and related compounds. They used mass-selected, resonant two-photon ionisation, infrared ion-dip spectroscopy, and ab initio calculations, contributing significantly to our understanding of the conformational dynamics of these molecules (MacLeod & Simons, 2004).
Spectroscopic Techniques and Computational Study
Macleod and Simons (2003) also studied clusters of phenol and ethanolamine, including 2-aminoethanol, using spectroscopic techniques and computation. Their research focused on hydrogen-bonded structures, providing insights into the configurations and interactions of such clusters (Macleod & Simons, 2003).
Cancer Research
Reyno et al. (2004) conducted a Phase III study on N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine combined with doxorubicin in treating metastatic breast cancer. This study highlighted the potential of this compound in augmenting chemotherapy cytotoxicity, though more research is needed to fully understand its efficacy (Reyno et al., 2004).
Chemical Properties and Reactions
Chandra and Uchimaru (2002) conducted a DFT study on the O-H bond dissociation energies and proton affinities of substituted phenols and phenoxide ions. Their work contributes to the understanding of the chemical properties and reactions of compounds including 2-[3-(Trifluoromethyl)phenoxy]ethanamine (Chandra & Uchimaru, 2002).
Analytical Chemistry and Forensics
Lum et al. (2020) identified a new class of psychoactive compounds through gas chromatography-mass spectrometry, providing insights relevant to the analytical chemistry and forensics involving phenethylamine derivatives (Lum, Brettell, Brophy, & Hibbert, 2020).
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFNMHSRXBFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412203 | |
Record name | 2-[3-(trifluoromethyl)phenoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29969-15-1 | |
Record name | 2-[3-(trifluoromethyl)phenoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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